
Beryllium telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium telluride (BeTe) is a binary compound that consists of beryllium and tellurium atoms. It is a semiconductor material that has a wide range of potential applications in the field of electronics and optoelectronics due to its unique properties. BeTe has a high melting point, high thermal conductivity, and a wide bandgap, making it a promising material for high-temperature electronic devices and solar cells.
Wirkmechanismus
The mechanism of action of Beryllium telluride is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium telluride has a wide bandgap, which means that it requires a high amount of energy to excite electrons from the valence band to the conduction band. This property makes it a promising material for high-temperature electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Beryllium telluride. However, it is known that beryllium is a toxic element that can cause lung disease when inhaled. Therefore, precautions should be taken when handling Beryllium telluride.
Vorteile Und Einschränkungen Für Laborexperimente
Beryllium telluride has several advantages for lab experiments, including its high thermal conductivity and wide bandgap. However, it is a challenging material to work with due to its toxicity and the difficulty of synthesizing high-quality crystals.
Zukünftige Richtungen
There are several future directions for research on Beryllium telluride. One area of interest is the development of high-temperature electronic devices using Beryllium telluride. Another area of research is the use of Beryllium telluride in solar cells and thermoelectric devices. Additionally, the toxicity of beryllium in Beryllium telluride should be further investigated to ensure safe handling and disposal of the material.
Synthesemethoden
Beryllium telluride can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and metal-organic chemical vapor deposition. The most commonly used method is the chemical vapor deposition process, which involves the reaction of beryllium and tellurium precursors in a high-temperature reactor.
Wissenschaftliche Forschungsanwendungen
Beryllium telluride has been extensively studied for its potential applications in electronic and optoelectronic devices, such as high-temperature transistors, light-emitting diodes, and solar cells. It has also been investigated as a material for thermoelectric applications due to its high thermal conductivity.
Eigenschaften
CAS-Nummer |
12232-27-8 |
|---|---|
Produktname |
Beryllium telluride |
Molekularformel |
BeTe |
Molekulargewicht |
136.6 g/mol |
IUPAC-Name |
tellanylideneberyllium |
InChI |
InChI=1S/Be.Te |
InChI-Schlüssel |
PUZSUGPVBHGJRE-UHFFFAOYSA-N |
SMILES |
[Be]=[Te] |
Kanonische SMILES |
[Be]=[Te] |
Andere CAS-Nummern |
12232-27-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



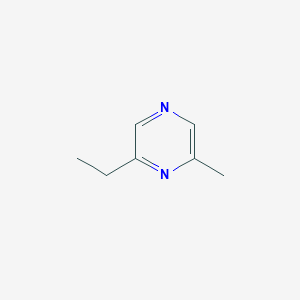
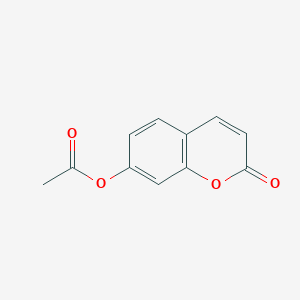

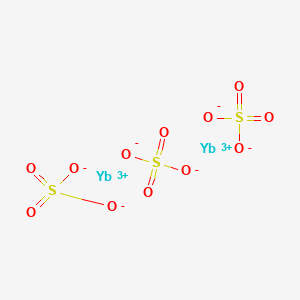
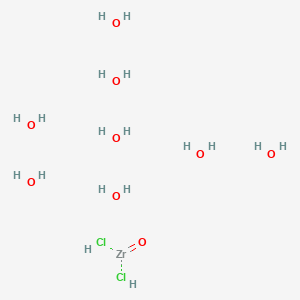
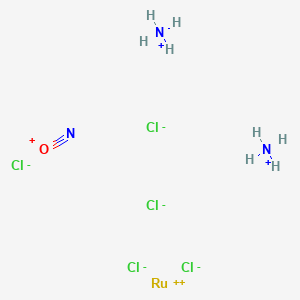
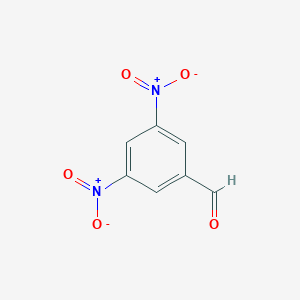
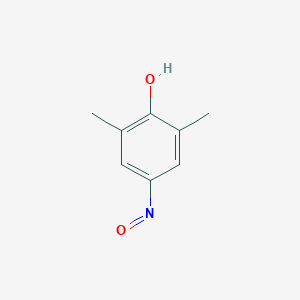
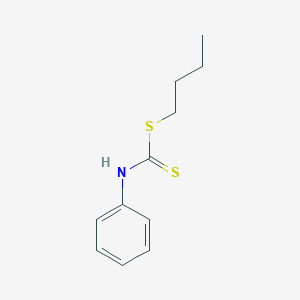
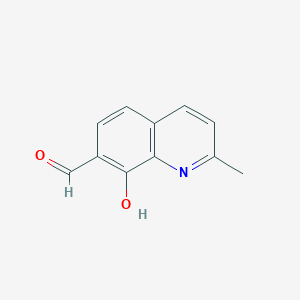

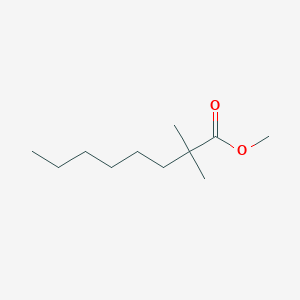
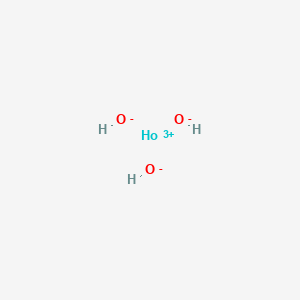
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)